4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol
Overview
Description
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of benzylsulfanyl, triazino, and benzoxazepin moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazino Ring: The synthesis begins with the formation of the triazino ring through a cyclization reaction involving an appropriate precursor, such as an amino-substituted triazine.
Introduction of the Benzoxazepin Moiety: The benzoxazepin ring is introduced through a series of condensation reactions, often involving the use of aldehydes or ketones.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is typically introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Final Functionalization:
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and advanced reaction conditions such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazino ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazino and benzoxazepin moieties may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-dimethoxyphenol can be compared with other similar compounds, such as:
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-nitrophenol: This compound features a nitrophenol group instead of a dimethoxyphenol group, which may alter its chemical and biological properties.
4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-N,N-diethylaniline: This derivative contains an N,N-diethylaniline group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-benzylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-31-19-12-16(13-20(32-2)22(19)30)23-26-18-11-7-6-10-17(18)21-24(33-23)27-25(29-28-21)34-14-15-8-4-3-5-9-15/h3-13,23,26,30H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFATOCICPBSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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